molecular formula C10H6ClNO2S B13733825 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione CAS No. 103027-69-6

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione

Cat. No.: B13733825
CAS No.: 103027-69-6
M. Wt: 239.68 g/mol
InChI Key: FFICFWWMAWCHIZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 3-chlorophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorothiophenol with maleimide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 3-chlorothiophenol attacks the maleimide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: Lacks the thio group, which may result in different reactivity and biological activity.

    1-(3-bromophenylthio)-1H-pyrrole-2,5-dione: Substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.

    This compound derivatives: Various derivatives with different substituents on the pyrrole ring or phenyl ring can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

103027-69-6

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfanylpyrrole-2,5-dione

InChI

InChI=1S/C10H6ClNO2S/c11-7-2-1-3-8(6-7)15-12-9(13)4-5-10(12)14/h1-6H

InChI Key

FFICFWWMAWCHIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SN2C(=O)C=CC2=O

Origin of Product

United States

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